Bis(2-hydroxy-1-naphthyl) disulfide (IPA-3) is a small molecule identified as an allosteric inhibitor of group I p21-activated kinases (PAKs), specifically PAK1. [] It has gained significant attention in cancer research due to the frequent deregulation of PAKs in various cancers. [] IPA-3 exhibits high selectivity for PAK1, making it a valuable tool for studying PAK1-dependent cellular processes. [, ] Beyond cancer, IPA-3 is also investigated for its potential in other disease models, including spinal cord injury. []
IPA-3, or (2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide, is a selective and non-adenosine triphosphate competitive inhibitor that targets the autoregulatory mechanism of p21-activated kinase (Pak). It has garnered attention for its role in inhibiting the activity of group I Pak isoforms, specifically Pak1, Pak2, and Pak3. IPA-3 has an IC50 value of approximately 2.5 µM for Pak1, indicating its potency as a kinase inhibitor in various biological contexts .
IPA-3 was first identified through a systematic screening process that measured its effects on ATP hydrolysis and autophosphorylation of Pak1. The compound has been utilized in several studies to investigate its effects on cellular signaling pathways and potential therapeutic applications, particularly in neurological recovery and cancer treatment .
The synthesis of IPA-3 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. The detailed synthetic pathway includes:
Technical details regarding reaction conditions, yields, and purification methods are crucial for replicating the synthesis in laboratory settings .
The molecular structure of IPA-3 features a complex arrangement that includes:
The molecular formula of IPA-3 is C₃₁H₅₉N₅O₂, with a molecular weight of approximately 525.83 g/mol. Structural confirmation has been achieved through mass spectrometry and nuclear magnetic resonance spectroscopy .
IPA-3 exhibits specific chemical reactivity primarily through its interaction with p21-activated kinases. The key reactions include:
In vitro assays demonstrate that IPA-3 can significantly reduce kinase activity at concentrations as low as 10 µM for other group I Paks, indicating broad-spectrum inhibition within this kinase family .
IPA-3's mechanism involves binding to the autoregulatory domain of p21-activated kinases, leading to:
Studies have shown that IPA-3 treatment results in altered signaling cascades associated with cell proliferation and migration, particularly in cancer cells and during recovery from spinal cord injuries .
IPA-3 is characterized by:
Key chemical properties include:
IPA-3 has been extensively studied for its potential therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3